1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
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Overview
Description
“1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone” is a chemical compound. It is related to a class of compounds known as piperazines . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a fluorophenyl group, a tetrazol group, and a piperazine ring . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy, which are not detailed in the available resources.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. Organoboron compounds, for example, can undergo a broad range of transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, boiling point, and stability, are not specified in the available resources .Scientific Research Applications
Antibacterial and Antifungal Activities
Azole-containing piperazine derivatives, which include compounds structurally related to 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, have been studied for their antibacterial and antifungal activities. These compounds exhibited moderate to significant activities against various microbial strains, with some showing broad-spectrum antimicrobial efficacy (Gan, Fang, & Zhou, 2010).
Synthesis and Characterization of Piperazine Derivatives
Research has been conducted on the synthesis and characterization of novel piperazine derivatives, including those with structural similarities to the compound . These studies focus on understanding the chemical properties and potential applications of such compounds (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Cytotoxic Studies
Compounds related to 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone have been synthesized and evaluated for their cytotoxic properties. Studies include analysis of their potential in inhibiting the growth of cancer cell lines, thereby providing insights into their applicability in cancer research (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Antiproliferative Activity
Research on piperazine derivatives with a tetrazole moiety, similar to the compound , has shown significant antiproliferative activity against various cancer cell lines. This suggests a potential role in developing new antiproliferative agents (Kommula, Polepalli, Jain, & Murty, 2018).
Electrochemical Synthesis
Electrochemical methods have been employed to synthesize new derivatives of piperazine compounds. This approach offers an environmentally friendly and efficient pathway for creating complex molecules, including those related to 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone (Nematollahi & Amani, 2011).
Safety And Hazards
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, characterization, and potential applications. Given the neuroprotective and anti-neuroinflammatory properties of related compounds , it could be of interest in the development of treatments for neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
properties
IUPAC Name |
1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN6O/c1-11(22)20-7-5-19(6-8-20)10-14-16-17-18-21(14)13-4-2-3-12(15)9-13/h2-4,9H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKFXFKLVVKGOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone |
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